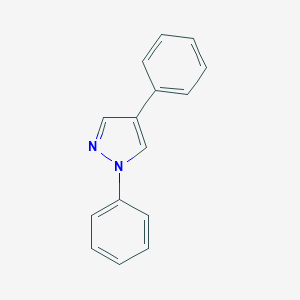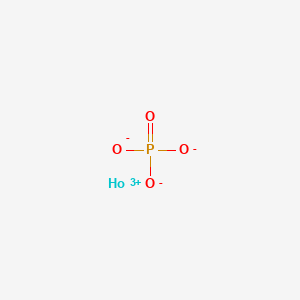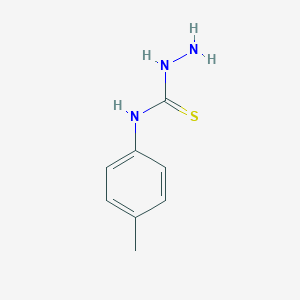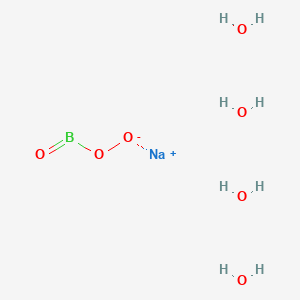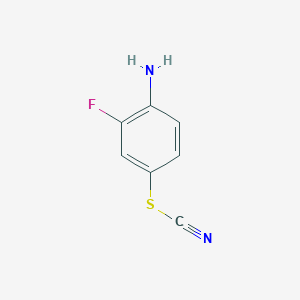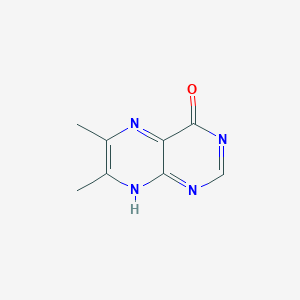
Benzo(a)perylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo(a)perylene is a polycyclic aromatic hydrocarbon (PAH) that is commonly found in the environment, particularly in air pollution. It is a highly toxic compound that has been extensively studied for its potential health effects.
Wirkmechanismus
The mechanism of action of Benzo(a)perylene is still not fully understood. It is believed to exert its toxic effects through the formation of reactive oxygen species (ROS) and the induction of oxidative stress. The compound can also bind to DNA, forming adducts that can lead to mutations and cancer.
Biochemical and Physiological Effects:
This compound has been shown to affect various biochemical and physiological processes in the body. It can induce inflammation, alter immune function, and disrupt hormone signaling. The compound can also affect the metabolism of drugs and other xenobiotics, leading to potential drug interactions.
Vorteile Und Einschränkungen Für Laborexperimente
Benzo(a)perylene is a highly toxic compound that requires caution when handling. It is commonly used in lab experiments to study its toxic effects and potential health risks. However, its high toxicity also poses limitations, as it can be difficult to work with and may require specialized equipment and protocols.
Zukünftige Richtungen
Future research on Benzo(a)perylene should focus on understanding its mechanism of action and potential health effects in humans. Studies should also investigate ways to mitigate exposure to the compound, such as through air pollution control measures and lifestyle changes. Additionally, research should explore the potential use of this compound as a biomarker for exposure to environmental pollutants.
Wissenschaftliche Forschungsanwendungen
Benzo(a)perylene has been extensively studied for its potential health effects, particularly its carcinogenicity. It has been shown to induce tumors in various animal models, including mice, rats, and fish. The compound is also mutagenic and genotoxic, causing DNA damage and chromosomal aberrations.
Eigenschaften
CAS-Nummer |
11057-45-7 |
|---|---|
Molekularformel |
C24H14 |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
hexacyclo[11.9.1.114,18.02,7.09,23.022,24]tetracosa-1(23),2,4,6,8,10,12,14,16,18(24),19,21-dodecaene |
InChI |
InChI=1S/C24H14/c1-2-10-18-16(6-1)14-17-9-5-12-20-19-11-3-7-15-8-4-13-21(22(15)19)24(18)23(17)20/h1-14H |
InChI-Schlüssel |
JDPBLCQVGZLACA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C5=CC=CC6=C5C4=CC=C6 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C5=CC=CC6=C5C4=CC=C6 |
Andere CAS-Nummern |
191-85-5 |
Synonyme |
benzoperylene |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde](/img/structure/B79308.png)
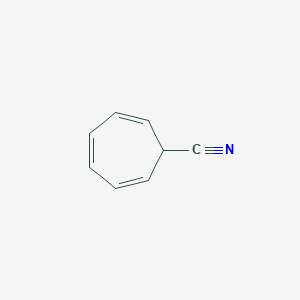
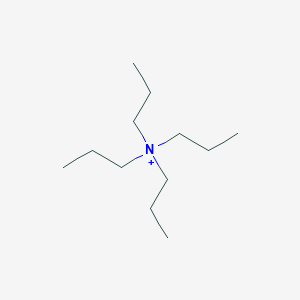

![(6R,7R)-3-(Acetyloxymethyl)-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B79316.png)
![4-[(E)-2-(4-diazonio-2-sulfophenyl)ethenyl]-3-sulfobenzenediazonium](/img/structure/B79317.png)

